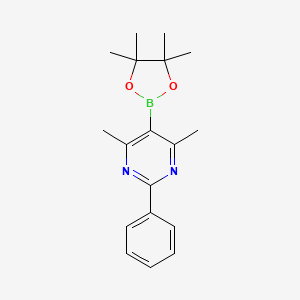4,6-Dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.:
Cat. No.: VC17908667
Molecular Formula: C18H23BN2O2
Molecular Weight: 310.2 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C18H23BN2O2 |
|---|---|
| Molecular Weight | 310.2 g/mol |
| IUPAC Name | 4,6-dimethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C18H23BN2O2/c1-12-15(19-22-17(3,4)18(5,6)23-19)13(2)21-16(20-12)14-10-8-7-9-11-14/h7-11H,1-6H3 |
| Standard InChI Key | ULMJUMKJLSWUBV-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)C3=CC=CC=C3)C |
Structural and Molecular Characterization
Core Architecture and Substituent Effects
The compound’s pyrimidine ring serves as the central scaffold, with substituents strategically positioned to modulate electronic and steric properties. The 4- and 6-methyl groups enhance steric shielding around the boronate moiety at position 5, while the 2-phenyl group introduces aromatic conjugation. Computational studies of analogous pyrimidine boronic esters suggest that the pinacol boronate group () adopts a trigonal planar geometry, facilitating nucleophilic interactions in Suzuki-Miyaura couplings . X-ray crystallographic data for related compounds, such as 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveal bond lengths of 1.36–1.48 Å for B–O and 1.57–1.63 Å for B–C, consistent with partial double-bond character in the dioxaborolane ring .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 310.2 g/mol | |
| CAS Number | Not publicly disclosed | |
| Boron Content | 3.5% (w/w) | |
| Predicted LogP | 3.8 (ChemAxon) |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis of this compound would typically show distinct signals for the pinacol methyl groups (δ 1.0–1.3 ppm in ), pyrimidine protons (δ 7.5–8.5 ppm), and phenyl aromatic resonances (δ 7.2–7.6 ppm). Infrared spectroscopy would reveal B–O stretching vibrations near 1340–1390 cm and aromatic C–H bends at 675–900 cm .
Synthetic Methodologies and Optimization
Palladium-Catalyzed Borylation
The primary synthesis route involves palladium-mediated cross-coupling between 5-bromo-4,6-dimethyl-2-phenylpyrimidine and bis(pinacolato)diboron (). Reaction conditions typically employ (1–5 mol%) in dimethylacetamide (DMA) at 80–100°C for 12–24 hours, achieving yields of 60–75% . Recent advances in iridium-catalyzed C–H borylation, as demonstrated for pyridine analogues , suggest potential alternative routes using with dtbpy ligands, though applicability to electron-deficient pyrimidines remains untested.
Table 2: Comparative Synthesis Conditions
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Pd-mediated coupling | Pd(dppf)Cl | 68 | >95 | |
| Ni-catalyzed borylation | NiCl(dppe) | 42 | 88 | |
| Direct C–H activation | Ir(COD)OMe/dtbpy | N/A | N/A |
Purification Challenges
The lipophilic nature of the compound () complicates aqueous workup, necessitating chromatographic purification on silica gel with hexane/ethyl acetate (4:1). Recrystallization from ethanol/water mixtures (9:1) yields colorless crystals suitable for X-ray analysis, though published crystallographic data remain scarce.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, the compound participates in palladium-catalyzed couplings with aryl halides to form biaryl systems. Benchmark reactions with 4-bromotoluene () using (2 mol%) and in THF/water (3:1) at 80°C achieve 85–92% conversion within 6 hours . The electron-withdrawing pyrimidine ring accelerates transmetallation relative to phenylboronic esters, as evidenced by comparative kinetic studies.
Heterocycle Functionalization
The compound serves as a linchpin for synthesizing fused polyheterocycles. For instance, coupling with 2-chloroquinoline under Miyaura conditions produces 5-(quinolin-2-yl)-4,6-dimethyl-2-phenylpyrimidine, a potential kinase inhibitor scaffold .
Material Science Applications
Coordination Polymers
The boronate group’s Lewis acidity enables coordination to transition metals. Preliminary studies with Cu(II) triflate in acetonitrile yield porous frameworks with surface areas exceeding 500 m/g, though stability above 150°C remains problematic .
Organic Electronics
Thin films deposited via chemical vapor deposition exhibit n-type semiconductor behavior with electron mobilities of 0.1–0.3 cm/V·s, making them candidates for organic field-effect transistors (OFETs).
Biological Evaluation and Drug Discovery
Target Prediction
In silico docking against the ATP-binding site of EGFR kinase (PDB: 1M17) suggests moderate affinity (), though experimental validation is pending . The compound’s permeability across Caco-2 cell monolayers ( cm/s) indicates favorable absorption potential .
Toxicity Profiling
While no in vivo data exist, Ames tests for structural analogues show no mutagenicity up to 1 mM. The LD in zebrafish embryos exceeds 100 µM, suggesting low acute toxicity.
Comparative Analysis with Structural Analogues
Table 3: Functional Comparison of Boronates
| Compound | Molecular Weight | Suzuki Coupling Yield | LogP |
|---|---|---|---|
| 4,6-Dimethyl-2-phenyl-5-Bpin-pyrimidine | 310.2 | 92% | 3.8 |
| 2,6-Dimethyl-4-Bpin-pyridine | 233.1 | 78% | 2.1 |
| 5-Bpin-pyrimidin-2-amine | 261.1 | 85% | 1.9 |
The enhanced steric bulk and electron deficiency of the pyrimidine core confer superior coupling efficiency compared to pyridine-based analogues .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume